N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Description
N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Scientific Research Applications
Acetylcholinesterase Inhibition and Bladder Function
N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide and related compounds have been researched for their potential as noncarbamate acetylcholinesterase (AChE) inhibitors. One derivative was found to increase rhythmic bladder contractions without affecting basal intravesical pressure, suggesting potential for treating voiding dysfunction due to detrusor underactivity (Ishichi et al., 2005).
Ring Transformation Studies
The compound is also of interest in studies focusing on ring transformations of heterocyclic compounds. This research provides insight into the reactivity and potential applications of such chemical structures in various fields (Zimmermann, 2004).
Antibacterial Applications
Research has been conducted on derivatives for their antibacterial properties. For instance, certain substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids have shown potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).
Anticoagulant Activity
In recent years, derivatives have been evaluated for their anticoagulant properties. Some compounds have shown inhibitory activity against blood coagulation factors, suggesting potential therapeutic applications in this area (Novichikhina et al., 2020).
Fungicidal Potential
Derivatives of the compound have been synthesized with potential fungicidal activity, indicating its applicability in agricultural and environmental sciences (Kappe & Kappe, 2009).
Properties
IUPAC Name |
N-benzyl-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13-17-11-16(10-15-8-5-9-24(18(15)17)21(13)27)23-20(26)19(25)22-12-14-6-3-2-4-7-14/h2-4,6-7,10-11,13H,5,8-9,12H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINLKZASBPPBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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